(4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Medicinal Chemistry Bioisosterism Tetrazole SAR

This compound fills a critical SAR gap in the benzylpiperidine-tetrazole triple reuptake inhibitor series. Unlike the unsubstituted or 5-phenyltetrazole analogs, the 5-methyl group imposes distinct steric and electronic constraints crucial for interrogating monoamine transporter binding pockets. Procure this specific para-substituted scaffold alongside its ortho-isomer (ChemDiv catalog) to create a definitive matched molecular pair for mapping positional effects on target engagement, metabolic stability, and BBB penetration potential.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
Cat. No. B11145461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H23N5O/c1-16-22-23-24-26(16)20-9-7-19(8-10-20)21(27)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3
InChIKeyYOIUJBRFEASWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone – Structural Classification and Available Physicochemical Baseline


(4-Benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (molecular formula C21H23N5O, MW 361.45 g/mol) is a synthetic benzylpiperidine-tetrazole methanone that combines a 4-benzylpiperidine carboxamide pharmacophore with a 5-methyl-1H-tetrazole-substituted phenyl ring via a carbonyl linker. It belongs to the benzylpiperidine-tetrazole class explored for monoamine transporter modulation [1]. The 5-methyl substitution on the tetrazole ring is structurally distinct from the unsubstituted tetrazole and 5-phenyltetrazole analogs in the published benzylpiperidine-tetrazole series [1]. This compound is listed in several chemical vendor catalogs as a screening compound or synthetic intermediate, with a predicted ACD/LogP of approximately 2.30–2.40, zero hydrogen bond donors, and a topological polar surface area of ~64 Ų, indicating moderate lipophilicity and potential for blood-brain barrier penetration .

Why Generic Substitution Fails for (4-Benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Positional Isomerism and Tetrazole Substitution Dictate Biological Profile


The (4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone scaffold cannot be generically substituted with closely related analogs because subtle structural variations—including the position of the tetrazole on the phenyl ring (para vs. ortho), the presence of the 5-methyl group on the tetrazole, and the nature of the amine (piperidine vs. piperazine)—profoundly alter molecular recognition, pharmacokinetic (PK) properties, and target selectivity [1]. In the benzylpiperidine-tetrazole triple reuptake inhibitor series, a shift from a two-carbon to a three-carbon linker between the tetrazole and piperidine changed 5-HT reuptake inhibition from >10 µM to 0.88 µM for the unsubstituted phenyl analog, demonstrating extreme sensitivity to linker geometry [1]. Furthermore, the 5-methyltetrazole moiety imparts a distinct hydrogen-bonding pattern and steric profile compared to the unsubstituted tetrazole, which may affect target binding, metabolic stability, and solubility in ways not predictable from the unsubstituted analog alone [2]. Substitution of piperidine with piperazine or 4-phenylpiperidine, or relocation of the tetrazole from the 4- to the 2-position of the phenyl ring, generates compounds with fundamentally different conformational preferences and electronic distributions that cannot be assumed to recapitulate the activity or selectivity of the target compound [2].

Quantitative Differentiation Evidence for (4-Benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Comparator-Based Analysis


5-Methyltetrazole vs. Unsubstituted Tetrazole: Bioisosteric and Steric Differentiation in the Benzylpiperidine-Methanone Scaffold

The 5-methyl substitution on the tetrazole ring of the target compound is a critical differentiator from the unsubstituted tetrazole analog, (4-benzylpiperidin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone (ChemSpider CSID:1183596) . The 5-methyl group increases the steric bulk adjacent to the tetrazole C–H and alters the electronic distribution of the heterocycle, which can modulate target binding and metabolic stability [1]. In the broader tetrazole SAR literature, 5-methyltetrazole exhibits a pKa shift relative to unsubstituted tetrazole (pKa ~4.9 vs. ~4.5), affecting ionization state at physiological pH and potentially altering membrane permeability and off-target binding [1]. In the Paudel et al. (2017) benzylpiperidine-tetrazole series, the introduction of aryl substituents at the tetrazole 5-position (e.g., 5-phenyltetrazole) produced differential monoamine reuptake inhibition profiles: compounds with 5-phenyltetrazole and a three-carbon linker showed 5-HT reuptake IC50 values ranging from 0.54 to 5.25 µM depending on phenyl ring substitution, while the most potent compound (2q, 1-naphthyl substitution) achieved 5-HT IC50 = 0.31 µM [2]. Although direct data for the 5-methyl variant are not published, the class-level SAR indicates that tetrazole 5-substitution is a key determinant of biological activity and cannot be assumed equivalent to the unsubstituted tetrazole.

Medicinal Chemistry Bioisosterism Tetrazole SAR

Para vs. Ortho Tetrazole Positional Isomerism: Pharmacological Non-Equivalence in Benzylpiperidine-Tetrazole Methanones

The target compound bears the 5-methyltetrazole substituent at the para (4-) position of the phenyl ring. The ortho (2-) positional isomer, (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (ChemDiv catalog compound, MW 361.45), is also commercially available . In the broader piperidine-phenyl-tetrazole methanone chemotype, the position of the tetrazole on the phenyl ring dictates the dihedral angle between the phenyl and carbonyl groups, altering the spatial presentation of the tetrazole to biological targets [1]. A structurally related compound class—piperidine-based phenyl-tetrazole CCR1/CCR8 dual ligands—demonstrated that the phenyl-tetrazol moiety can engage chemokine receptors in a bitopic binding mode, with reversed orientation in CCR1 versus CCR8 depending on subtle structural features [1]. Such positional sensitivity implies that para and ortho isomers of the benzylpiperidine-tetrazole methanone scaffold are likely to exhibit divergent target binding profiles and should not be treated as interchangeable procurement options. In the Paudel et al. (2017) triple reuptake inhibitor series, para-substituted phenyl rings generally favored serotonin reuptake inhibition, while meta-substitution patterns shifted selectivity toward norepinephrine, further demonstrating the pharmacological consequences of substitution geometry in this chemotype [2].

Positional Isomerism GPCR Modulation Target Selectivity

Piperidine vs. Piperazine Bioisosteric Replacement: Differential CNS Pharmacophore Profiles in the Benzyl-Tetrazole-Methanone Series

The target compound contains a 4-benzylpiperidine amine, distinguishing it from the closely related 4-benzylpiperazine analog, (4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, which is also commercially cataloged . Piperidine and piperazine are not functionally interchangeable in CNS drug design: piperidine provides a single basic nitrogen (calculated pKa ~8.7–9.3 for N-benzylpiperidines), while piperazine introduces a second basic center (pKa2 ~4–5 for the distal nitrogen), altering both the ionization state at physiological pH and hydrogen-bonding capacity [1]. In the benzylpiperidine-tetrazole triple reuptake inhibitor series (Paudel et al., 2017), the piperidine nitrogen forms a critical interaction with the conserved Asp residue in monoamine transporters, and the benzyl substituent occupies the S1 pocket; replacement of piperidine with piperazine would likely disrupt this binding mode due to altered ring conformation and nitrogen basicity [2]. A parallel study of 4-benzylpiperidine carboxamides (Paudel et al., 2015; Biomol Ther, 2021) confirmed that the piperidine ring is essential for the monoamine reuptake inhibitory activity profile, with carboxamide linker length and aromatic substitution dictating SERT/NET/DAT selectivity [3].

Bioisosterism CNS Drug Design Amine Pharmacophore

Carbonyl-Linked Benzylpiperidine-Tetrazole vs. Alkyl-Linked Benzylpiperidine-Tetrazole: Conformational and Metabolic Differentiation

The target compound features a carbonyl (methanone) linker directly connecting the 4-benzylpiperidine to the tetrazole-substituted phenyl ring. This contrasts with the benzylpiperidine-tetrazole series reported by Paudel et al. (2017), which employed flexible alkyl linkers (two- or three-carbon chains) between the piperidine nitrogen and the tetrazole [1]. The carbonyl linker introduces a partial double-bond character (amide-like resonance), restricting rotational freedom and locking the phenyl ring into a more planar conformation relative to the piperidine ring. This conformational restriction may enhance target binding entropy (reduced rotational degrees of freedom) but also alters the electron density at the piperidine nitrogen, potentially affecting its basicity and interaction with Asp residues in aminergic binding pockets [2]. In the Paudel series, the two-carbon linker compounds (e.g., 1c) showed markedly weaker 5-HT reuptake inhibition (IC50 > 10 µM) compared to the three-carbon linker analog (2a, IC50 = 0.88 µM), underscoring the critical role of linker length and flexibility in this chemotype [1]. The carbonyl linkage in the target compound is expected to produce a distinct pharmacological and metabolic profile compared to the flexible alkyl-linked series, although quantitative data specifically for the carbonyl-linked scaffold remain unpublished.

Linker Chemistry Metabolic Stability Conformational Analysis

Optimal Research and Industrial Application Scenarios for (4-Benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone


Monoamine Transporter Structure-Activity Relationship (SAR) Probe: Investigating Tetrazole 5-Substitution Effects on SERT/NET/DAT Selectivity

This compound is best deployed as a SAR probe to interrogate the effect of 5-methyltetrazole substitution (vs. unsubstituted tetrazole or 5-phenyltetrazole) on monoamine transporter reuptake inhibition in the benzylpiperidine-methanone scaffold. The Paudel et al. (2017) benzylpiperidine-tetrazole series established baseline IC50 values for 5-phenyltetrazole and unsubstituted tetrazole analogs (SERT IC50 range: 0.31–>10 µM) [1]. The target compound fills a critical gap in that SAR matrix by providing the 5-methyl variant. Researchers should conduct head-to-head reuptake inhibition assays (hSERT, hNET, hDAT in HEK-293 cells) comparing this compound against the unsubstituted tetrazole analog (ChemSpider CSID:1183596) and the 5-phenyltetrazole compounds from Paudel et al. to map the steric and electronic contributions of the tetrazole 5-substituent [2].

Positional Isomer Comparison Studies: Para vs. Ortho Tetrazole Pharmacological Profiling

The para-substituted target compound and its ortho-substituted isomer (ChemDiv catalog) provide a matched molecular pair for investigating how tetrazole position on the phenyl ring influences target engagement, selectivity, and off-target profiles. In the CCR1/CCR8 bitopic ligand literature, phenyl-tetrazole positional isomerism dictated receptor binding orientation and functional efficacy [1]. Procurement of both para and ortho isomers enables parallel profiling in receptor binding panels, transporter assays, or phenotypic screens to determine whether tetrazole position confers differential pharmacology in the benzylpiperidine-methanone scaffold.

Carbonyl-Linked Scaffold Benchmarking Against Flexible Alkyl-Linked Benzylpiperidine-Tetrazoles

This compound serves as a benchmarking tool for comparing the pharmacological and pharmacokinetic consequences of a rigid carbonyl linker versus flexible alkyl linkers in benzylpiperidine-tetrazole derivatives. The Paudel et al. (2017) data demonstrate that linker length (2C vs. 3C) can shift SERT IC50 by >10-fold [1]. The carbonyl-linked scaffold introduces amide-like resonance and altered nitrogen basicity (reduced by ~2–3 pKa units relative to alkyl-linked tertiary amines) [2]. Parallel evaluation of metabolic stability (human liver microsomes), passive permeability (PAMPA or Caco-2), and transporter inhibition (SERT/NET/DAT) between the target compound and representative alkyl-linked analogs (e.g., compound 2a from Paudel et al.) would quantify the impact of linker rigidification on the drug-like properties of this chemotype.

Intermediate for Diversifiable Chemical Library Synthesis in CNS Drug Discovery

The 5-methyltetrazole-phenyl-methanone core linked to 4-benzylpiperidine provides a versatile intermediate for parallel library synthesis. The carbonyl group enables further derivatization (reduction to alcohol, reductive amination, or Grignard addition), while the 5-methyltetrazole can serve as a metabolically stable bioisostere for carboxylic acid functionalities [1]. Contract research organizations and medicinal chemistry groups procuring this compound for library synthesis should note that the 4-benzylpiperidine moiety is a privileged scaffold in CNS drug discovery, appearing in monoamine reuptake inhibitors, NMDA receptor antagonists (e.g., ifenprodil analogs), and CCR5 antagonists (e.g., TAK-220) [2]. The combination with a 5-methyltetrazole-phenyl group creates a chemotype with potential for exploring diverse CNS targets beyond monoamine transporters.

Quote Request

Request a Quote for (4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.